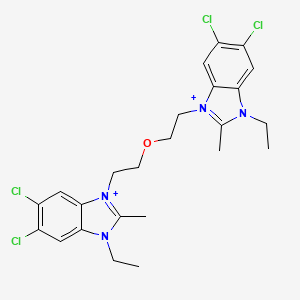
3,3'-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the benzodiazole family, known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM involves multiple steps, typically starting with the preparation of the benzodiazole core. The synthetic route includes:
Halogenation: Introduction of chlorine atoms at specific positions on the benzodiazole ring.
Alkylation: Addition of ethyl and methyl groups to the nitrogen atoms of the benzodiazole ring.
Etherification: Formation of ether linkages between the benzodiazole units through ethoxy groups.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to facilitate the desired transformations.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. For example, it may inhibit enzyme activity or alter receptor signaling, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Compared to other benzodiazole derivatives, 5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM stands out due to its unique combination of chlorine, ethyl, and methyl groups, which enhance its chemical stability and reactivity. Similar compounds include:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its strong oxidizing properties.
5,6-Dichloro-2-benzofuran-1,3-dione: Used in organic synthesis and materials science.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM.
Properties
Molecular Formula |
C24H28Cl4N4O+2 |
|---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
5,6-dichloro-1-[2-[2-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)ethoxy]ethyl]-3-ethyl-2-methylbenzimidazol-1-ium |
InChI |
InChI=1S/C24H28Cl4N4O/c1-5-29-15(3)31(23-13-19(27)17(25)11-21(23)29)7-9-33-10-8-32-16(4)30(6-2)22-12-18(26)20(28)14-24(22)32/h11-14H,5-10H2,1-4H3/q+2 |
InChI Key |
FKAXXUTUQDVZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCOCC[N+]3=C(N(C4=CC(=C(C=C43)Cl)Cl)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


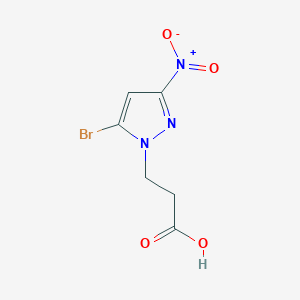

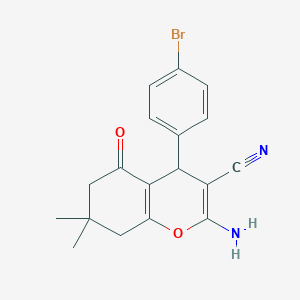
![(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B11712017.png)

![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)
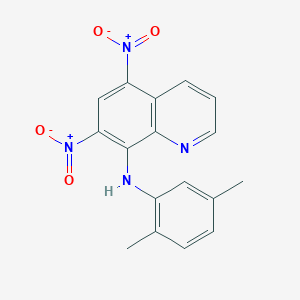


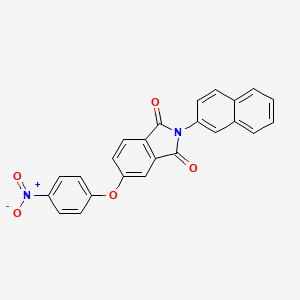
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)
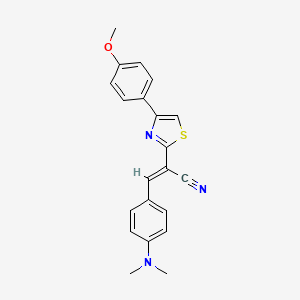
![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
